Cimicifugic acid B

描述

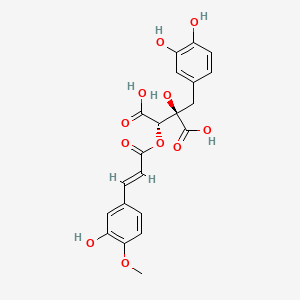

Cimicifugic acid B is a hydroxycinnamic acid ester, specifically a derivative of fukinolic acidThese plants have been traditionally used in various medicinal applications, particularly in Eastern Asia, North America, and Europe . This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antiviral, and cytotoxic effects .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cimicifugic acid B involves the esterification of hydroxycinnamic acids with specific hydroxyphenyllactic acids. The reaction typically requires the use of catalysts and controlled conditions to ensure the formation of the desired ester bond. The process may involve steps such as:

Esterification: Hydroxycinnamic acid is reacted with hydroxyphenyllactic acid in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Purification: The resulting ester is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from plant sources, particularly from the rhizomes of Actaea species. The extraction process includes:

Harvesting: Rhizomes are harvested from mature plants.

Extraction: The rhizomes are subjected to solvent extraction using solvents like ethanol or methanol.

Isolation: The extract is then subjected to chromatographic techniques to isolate this compound.

化学反应分析

Types of Reactions

Cimicifugic acid B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds .

科学研究应用

Pharmacological Applications

-

Anti-inflammatory Effects

- Cimicifugic acid B has been shown to exert significant anti-inflammatory effects. Research indicates that it can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in mediating inflammatory responses. A study utilizing lipopolysaccharide-induced inflammation models demonstrated that this compound effectively reduced inflammation markers in lung epithelial cells .

-

Metabolic Regulation

- Recent findings suggest that this compound may play a role in metabolic regulation. In animal studies, extracts containing this compound activated AMP-activated protein kinase (AMPK), leading to improved glucose metabolism and insulin sensitivity. This positions this compound as a potential candidate for managing metabolic disorders such as obesity and type 2 diabetes .

-

Antioxidant Activity

- The compound exhibits antioxidant properties, which are beneficial in combating oxidative stress-related conditions. Studies have reported that this compound can reduce oxidative damage in cellular models, indicating its potential use in formulations aimed at preventing oxidative stress-related diseases .

- Cardiovascular Health

Case Studies

Case Study 1: Menopausal Symptoms

A clinical study investigated the efficacy of black cohosh extracts containing this compound in alleviating menopausal symptoms. Results indicated a significant reduction in hot flashes and mood swings among participants taking the extract compared to a placebo group .

Case Study 2: Acute Pneumonia Treatment

In a preclinical study focusing on acute pneumonia, researchers identified this compound as one of the active components responsible for the anti-inflammatory effects observed in lung tissues. The study highlighted its potential for therapeutic applications in respiratory diseases .

Table 1: Biological Activities of this compound

Table 2: Summary of Clinical Applications

作用机制

The mechanism of action of cimicifugic acid B involves its interaction with various molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Antiviral: The compound interferes with viral replication by targeting viral enzymes and proteins.

Cytotoxic: This compound induces apoptosis in cancer cells by activating specific signaling pathways.

相似化合物的比较

Cimicifugic acid B is compared with other hydroxycinnamic acid esters, such as:

Fukinolic Acid: Similar in structure but differs in the specific esterified hydroxycinnamic acid.

Cimicifugic Acid A: Another derivative with different biological activities.

Cimicifugic Acid C: Exhibits distinct pharmacological properties compared to this compound.

This compound stands out due to its unique combination of hydroxycinnamic acid and hydroxyphenyllactic acid, contributing to its specific biological activities and therapeutic potential .

生物活性

Cimicifugic acid B (C21H20O11), a phenolic compound derived from various species of the Cimicifuga genus, particularly Cimicifuga racemosa and Cimicifuga dahurica, has garnered attention for its potential biological activities. This article reviews the current understanding of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple hydroxyl groups contributing to its biological activity. The compound's molecular formula is C21H20O11, and it is classified among the cimicifugic acids, which are known for their diverse pharmacological properties.

1. Serotonergic Activity

Research indicates that cimicifugic acids, including this compound, exhibit serotonergic activity. A study demonstrated that these compounds interact with serotonin receptors, particularly the 5-HT7 receptor. However, it was noted that the pure forms of these acids did not exhibit significant activity on their own; instead, their effects were attributed to associated compounds within the extract .

2. Antioxidant Properties

This compound has been shown to possess antioxidant properties. A study on extracts from Cimicifugae Rhizoma revealed that these extracts could attenuate oxidative stress in various biological models. This effect was linked to the inhibition of inflammatory cytokines and a reduction in oxidative damage .

3. Anti-inflammatory Effects

In vivo studies have indicated that this compound can reduce inflammation. For instance, an experiment involving asthmatic animal models showed that treatment with extracts containing this compound led to decreased inflammatory cell counts and reduced airway hyperresponsiveness .

4. Antiviral Activity

Recent investigations have identified this compound as part of a broader antiviral profile against enterovirus infections. In particular, extracts from Cimicifuga heracleifolia, which contain this compound, demonstrated significant antiviral effects with low cytotoxicity .

5. Collagenolytic Inhibition

This compound has also been reported to exhibit inhibitory effects on collagenolytic activity, suggesting potential applications in treating conditions related to collagen degradation .

Case Studies

The mechanisms underlying the biological activities of this compound are multifaceted:

- Serotonergic Pathway : Interaction with serotonin receptors modulates neurotransmitter levels, potentially alleviating mood disorders.

- Antioxidant Mechanism : The ability to scavenge free radicals contributes to reducing oxidative stress and inflammation.

- Antiviral Mechanism : The compound's structural properties may interfere with viral replication processes.

属性

IUPAC Name |

(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2-hydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c1-31-16-6-3-11(8-15(16)24)4-7-17(25)32-18(19(26)27)21(30,20(28)29)10-12-2-5-13(22)14(23)9-12/h2-9,18,22-24,30H,10H2,1H3,(H,26,27)(H,28,29)/b7-4+/t18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHLLZXSGPDXOA-ZHBFVYIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H](C(=O)O)[C@](CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347722 | |

| Record name | Cimicifugic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205114-66-5 | |

| Record name | Cimicifugic acid B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205114665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimicifugic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMICIFUGIC ACID B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMQ0SKL6CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cimicifugic acid B and where is it found?

A: this compound is a caffeic acid derivative found in the rhizomes of the Actaea racemosa plant, commonly known as black cohosh. [, , ] It belongs to a class of compounds known as hydroxycinnamic acid esters. []

Q2: What is the structure of this compound?

A: this compound is a 2-E-isoferuloylfukiic acid. [] While the exact molecular weight is not specified in the provided abstracts, its molecular formula can be deduced as C20H18O8 based on its structure. Spectroscopic data, such as NMR shifts, are not provided in these abstracts.

Q3: Does this compound have any biological activity?

A: Yes, this compound has demonstrated inhibitory activity against neutrophil elastase, an enzyme implicated in inflammatory processes. [] The reported IC50 value for this inhibition is 11.4 µmol/L. []

Q4: Are there other compounds similar to this compound in black cohosh?

A: Yes, several other caffeic acid derivatives, structurally similar to this compound, have been identified in black cohosh. [, , ] These include cimicifugic acids A, E, and F, as well as fukinolic acid. [, , , , ] Some of these compounds, like Cimicifugic acid A, also exhibit inhibitory activity against neutrophil elastase. []

Q5: How is this compound identified and quantified in plant extracts?

A: High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a primary method for identifying and potentially quantifying this compound in complex plant matrices. [] The technique allows for separation based on chemical properties followed by detection and structural characterization through mass fragmentation patterns.

Q6: Has the potential for this compound to protect against DNA damage been investigated?

A: While this compound itself was not directly tested, a study demonstrated that other caffeic acid derivatives found in black cohosh, namely caffeic acid, methyl caffeate, and ferulic acid, showed a protective effect against menadione-induced DNA damage in cultured cells. [] This suggests a possibility that this compound might also possess similar protective properties due to its structural similarities. Further research is needed to confirm this hypothesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。